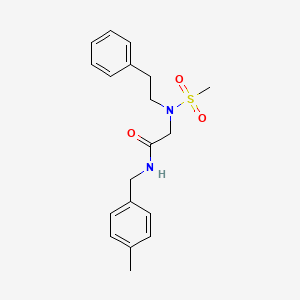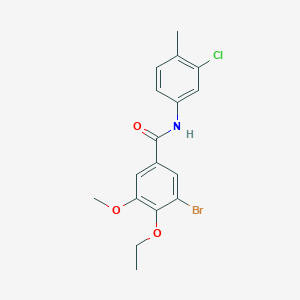
3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide
Übersicht
Beschreibung
3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of the microtubule network, which is necessary for the proper functioning of cells. This disruption ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide has biochemical and physiological effects on cancer cells. This compound has been found to induce apoptosis, which is a programmed cell death process that is essential for the removal of damaged or unwanted cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This compound has been found to have low toxicity towards normal cells, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its effects on cancer stem cells, which are a small population of cells within tumors that are resistant to conventional therapies. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water for in vivo studies.
Conclusion:
In conclusion, 3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide is a chemical compound that has been studied for its potential applications in various fields, particularly in the development of new cancer therapies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new therapies that can benefit patients with cancer.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide has been studied for its potential applications in various fields. One area of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-ethoxy-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-4-23-16-13(18)7-11(8-15(16)22-3)17(21)20-12-6-5-10(2)14(19)9-12/h5-9H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFAQEWKEDWYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)NC2=CC(=C(C=C2)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3498415.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3498421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-nitrobenzamide](/img/structure/B3498426.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3498444.png)
![1-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3498447.png)
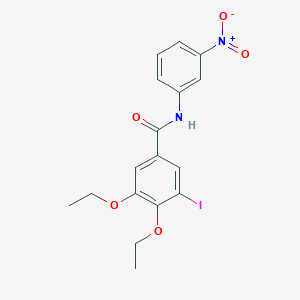

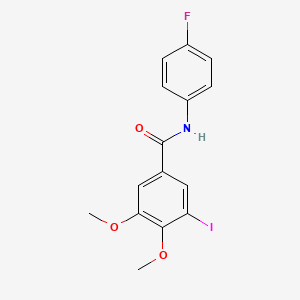
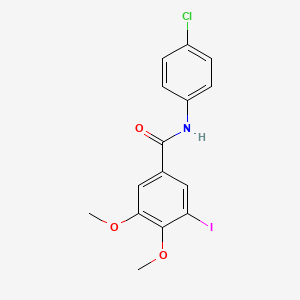
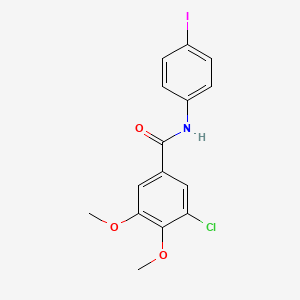
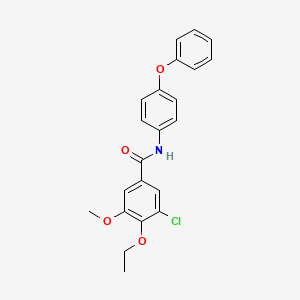
![2,6-dimethoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl acetate](/img/structure/B3498509.png)
